1-(4-Chlorophenyl)-2-ethylbutan-1-one
Description
1-(4-Chlorophenyl)-2-ethylbutan-1-one is a substituted aromatic ketone characterized by a 4-chlorophenyl group attached to a ketone-functionalized aliphatic chain (2-ethylbutan-1-one backbone). Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom on the phenyl ring and the branched alkyl chain, which may modulate solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-3-9(4-2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
SWTVDVAVAQWEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-Chlorophenyl)-2-ethylbutan-1-one with key analogs, highlighting structural differences and their implications:
Key Research Findings
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 4-chlorophenyl group significantly lowers the electron density at the ketone carbonyl, enhancing electrophilicity and susceptibility to nucleophilic attack compared to non-chlorinated analogs like 4-Chloro-1-phenylbutan-1-one .
- Steric and Conformational Effects : Compounds with bulky substituents (e.g., cyclopropyl in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) exhibit reduced reactivity in sterically demanding reactions but improved pharmacokinetic profiles .
Spectroscopic and Computational Insights
- DFT Studies : For (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of ~4.2 eV, indicating moderate chemical stability. The C14 and H27 atoms were identified as the most electropositive sites, directing electrophilic substitution patterns .
- Dipole Moments: Polar substituents (e.g., hydroxyl groups) increase dipole moments, enhancing solubility in polar solvents. For example, 4-Chloro-1-(4-hydroxyphenyl)butan-1-one shows improved aqueous solubility compared to non-hydroxylated analogs .
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